molecular formula C7H11NO4S B1303223 Dimethyl 1,3-thiazolane-2,4-dicarboxylate CAS No. 318233-97-5

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

Cat. No. B1303223
M. Wt: 205.23 g/mol
InChI Key: ZZAHPKXSIYXTAP-UHFFFAOYSA-N
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Description

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is an organic compound commonly utilized as a reagent for the synthesis of various heterocyclic compounds. It has an empirical formula of C7H11NO4S and a molecular weight of 205.23 .


Molecular Structure Analysis

The molecular structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate is represented by the SMILES string COC(=O)C1CSC(N1)C(=O)OC . This compound belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond.


Physical And Chemical Properties Analysis

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

This compound is a heterocyclic building block . It’s used in the field of organic synthesis . The specific methods of application or experimental procedures, technical details, and outcomes are not provided by the manufacturer .

Thiazolidine Derivatives

Thiazolidine motifs, which are similar to Dimethyl 1,3-thiazolane-2,4-dicarboxylate, are used in the field of medicinal chemistry . They are present in diverse natural and bioactive compounds . Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Pyrroline-5-carboxylate reductase 1 (PYCR1)

Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is related to the field of biochemistry . PYCR1 catalyzes the biosynthetic half-reaction of the proline cycle by reducing Δ1-pyrroline-5-carboxylate (P5C) to proline through the oxidation of NAD(P)H . The specific methods of application or experimental procedures, technical details, and outcomes are not provided .

Synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives

In the field of organic synthesis , the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives . These derivatives reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives . The yield of this reaction was between 57–87% .

Safety And Hazards

The safety information available indicates that Dimethyl 1,3-thiazolane-2,4-dicarboxylate is classified as a combustible solid . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHPKXSIYXTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377137
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

CAS RN

318233-97-5
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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